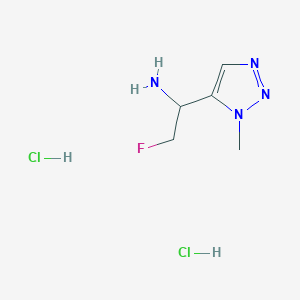
2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride, also known as FMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
A study by Pejchal et al. (2015) synthesized a series of compounds structurally similar to 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride and tested their antibacterial and antifungal activities. Some compounds demonstrated antibacterial and antifungal activities comparable or slightly better than standard drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Enzyme Inhibition Activity
In a 2011 study, Pejchal et al. synthesized novel derivatives related to this compound and tested their inhibition activity against acetylcholinesterase and butyrylcholinesterase. The results indicated excellent inhibition activity, suggesting potential therapeutic applications (Pejchal, Štěpánková, & Drabina, 2011).
Synthesis and Characterization
Butters et al. (2001) explored the synthesis of voriconazole, which involves compounds structurally similar to this compound. This research provided insights into the relative stereochemistry and synthetic routes for similar compounds, highlighting the importance in pharmaceutical synthesis (Butters et al., 2001).
DNA Binding and Cytotoxicity Studies
Kumar et al. (2012) synthesized and characterized Cu(II) complexes with ligands similar to this compound. These complexes showed good DNA binding propensity and had low toxicity for different cancer cell lines, suggesting potential applications in cancer therapy (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Other Relevant Research
- Synthesis of 18F-labeled fluconazole for positron emission tomography studies in rabbits, highlighting the potential for medical imaging applications (Livni et al., 1992).
- Structural and theoretical studies of similar compounds for potential applications in material sciences or pharmaceuticals (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).
Propriétés
IUPAC Name |
2-fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN4.2ClH/c1-10-5(3-8-9-10)4(7)2-6;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALLUIMVBMWMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(CF)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)

![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)
![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)
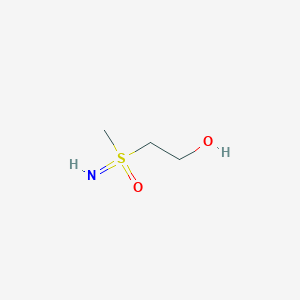
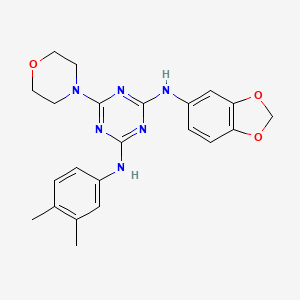
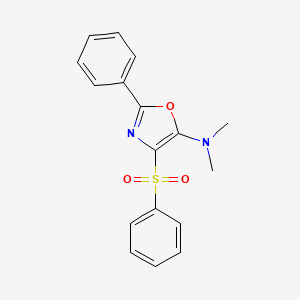


![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)
![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)
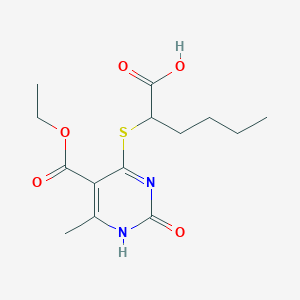
![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)